molecular formula C7H13NO3 B012163 Ethyl morpholine-2-carboxylate CAS No. 107904-06-3

Ethyl morpholine-2-carboxylate

Cat. No.: B012163
CAS No.: 107904-06-3
M. Wt: 159.18 g/mol
InChI Key: PTWKMUDNOPBYJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biological Activity

Ethyl morpholine-2-carboxylate, an organic compound characterized by its morpholine ring structure and carboxylate functional group, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound possesses the molecular formula C7H13NO2C_7H_{13}NO_2 and a molecular weight of approximately 159.18 g/mol. Its chirality is significant, as it exists in enantiomeric forms due to the presence of a chiral center within the morpholine ring. This chirality influences its biological activity and interactions within biological systems.

Synthesis Methods

Various synthesis methods have been developed for this compound, emphasizing its accessibility for research and application:

  • Esterification : The reaction of morpholine-2-carboxylic acid with ethanol in the presence of acid catalysts.
  • Nucleophilic Substitution : Utilization of alkyl halides with morpholine derivatives to form the desired ester.
  • Reduction Reactions : Converting corresponding carboxylic acids into their ester forms using reducing agents.

These methods facilitate the production of this compound for further pharmacological studies.

Biological Activity

This compound exhibits a range of biological activities, making it a candidate for pharmaceutical applications:

  • Anti-inflammatory Properties : Research indicates that derivatives of this compound can act as anti-inflammatory agents by modulating specific biological pathways .
  • Neuropharmacological Effects : Studies suggest that morpholine derivatives interact with neurotransmitter systems, potentially influencing mood and cognitive functions .
  • Antimicrobial Activity : Preliminary investigations have shown promising results regarding its efficacy against various microbial strains .

Table 1: Comparison of Biological Activities

Activity TypeMechanism of ActionReferences
Anti-inflammatoryModulation of inflammatory pathways
NeuropharmacologyInteraction with neurotransmitter receptors
AntimicrobialInhibition of microbial growth

Case Study 1: Anti-inflammatory Potential

A study focused on the anti-inflammatory effects of this compound derivatives demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that specific modifications to the morpholine structure enhanced anti-inflammatory activity, making these derivatives suitable candidates for drug development targeting inflammatory diseases.

Case Study 2: Neuropharmacological Applications

Research involving animal models revealed that this compound could modulate behavior indicative of antidepressant effects. By influencing serotonin and dopamine pathways, this compound showed potential as a therapeutic agent for mood disorders. Further studies are needed to elucidate its mechanism and efficacy in clinical settings.

The mechanism through which this compound exerts its biological effects varies depending on its application:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It has been suggested that this compound can modulate receptor activity, influencing neurotransmitter release and signaling pathways.

Properties

IUPAC Name

ethyl morpholine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWKMUDNOPBYJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70910581
Record name Ethyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107904-06-3
Record name Ethyl morpholine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70910581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 107904-06-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl morpholine-2-carboxylate
Reactant of Route 2
Ethyl morpholine-2-carboxylate
Reactant of Route 3
Ethyl morpholine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl morpholine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl morpholine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl morpholine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.